molecular formula C13H11BrO B590909 4-Bromo-alpha-phenylbenzenemethanol-d5 CAS No. 213678-51-4

4-Bromo-alpha-phenylbenzenemethanol-d5

Cat. No.: B590909
CAS No.: 213678-51-4
M. Wt: 268.165
InChI Key: WTIWDBNPPSHSCB-RALIUCGRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-alpha-phenylbenzenemethanol-d5 typically involves the bromination of alpha-phenylbenzenemethanol using a deuterium source. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride or ferric bromide to facilitate the bromination process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of deuterium-labeled reagents is essential to achieve the desired isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-alpha-phenylbenzenemethanol-d5 undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a carbonyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone or aldehyde, while reduction can produce a deuterium-labeled benzene derivative .

Mechanism of Action

The mechanism of action of 4-Bromo-alpha-phenylbenzenemethanol-d5 involves its interaction with specific molecular targets and pathways. For example, in the study of delta-opioid receptors, the compound acts as an agonist, binding to the receptor and activating it. This interaction can modulate pain perception and other physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-alpha-phenylbenzenemethanol-d5 is unique due to its deuterium labeling, which makes it particularly useful in studies requiring isotopic labeling. This labeling allows for more precise tracking and analysis in various research applications .

Properties

IUPAC Name

(4-bromophenyl)-(2,3,4,5,6-pentadeuteriophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13,15H/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIWDBNPPSHSCB-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=C(C=C2)Br)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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